molecular formula C9H11O5P B14454272 Acetic acid, phosphono-, 1-(phenylmethyl) ester CAS No. 77530-34-8

Acetic acid, phosphono-, 1-(phenylmethyl) ester

Cat. No.: B14454272
CAS No.: 77530-34-8
M. Wt: 230.15 g/mol
InChI Key: UOUMHOPNKUNGAB-UHFFFAOYSA-N
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Description

Acetic acid, phosphono-, 1-(phenylmethyl) ester is a chemical compound with a unique structure that combines the properties of acetic acid, phosphonic acid, and a phenylmethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, phosphono-, 1-(phenylmethyl) ester typically involves the esterification of acetic acid with a phosphonic acid derivative and a phenylmethyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, phosphono-, 1-(phenylmethyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Acetic acid, phosphono-, 1-(phenylmethyl) ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which acetic acid, phosphono-, 1-(phenylmethyl) ester exerts its effects involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and phosphonic acid derivatives, which can then participate in various biochemical reactions. The phenylmethyl group may also play a role in modulating the compound’s activity by interacting with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, phenylmethyl ester: Shares the ester group but lacks the phosphonic acid moiety.

    Phosphonoacetic acid: Contains the phosphonic acid group but lacks the ester and phenylmethyl groups.

    Benzyl acetate: Similar ester structure but without the phosphonic acid group.

Uniqueness

Acetic acid, phosphono-, 1-(phenylmethyl) ester is unique due to the combination of acetic acid, phosphonic acid, and phenylmethyl ester functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

77530-34-8

Molecular Formula

C9H11O5P

Molecular Weight

230.15 g/mol

IUPAC Name

(2-oxo-2-phenylmethoxyethyl)phosphonic acid

InChI

InChI=1S/C9H11O5P/c10-9(7-15(11,12)13)14-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13)

InChI Key

UOUMHOPNKUNGAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CP(=O)(O)O

Origin of Product

United States

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